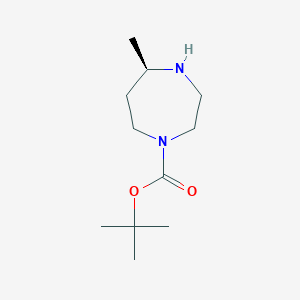![molecular formula C13H13N3O2S B1393315 4-(4-Methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-1,1-dioxid CAS No. 1325306-71-5](/img/structure/B1393315.png)
4-(4-Methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-1,1-dioxid
Übersicht
Beschreibung
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,3-e][1,2,4]thiadiazine core with a 4-methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in inhibiting specific enzymes like PI3Kδ.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as a precursor for the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the deeper hydrophobic pocket of PI3Kδ . The compound’s mode of action involves a rotation-limiting strategy and the introduction of a substituent at the 3-position of the pyrazolo .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway for many cellular functions including cell growth and survival . By inhibiting PI3Kδ, the compound can disrupt this pathway and potentially exert anti-cancer effects .
Result of Action
The result of the compound’s action is the inhibition of PI3Kδ, leading to disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to decreased cell growth and survival, particularly in cancer cells where this pathway is often overactive .
Zukünftige Richtungen
Future research could focus on exploring the pharmacological potential of this compound and its derivatives. For instance, a recent study has reported the synthesis of benzothiadiazine-1,1-dioxide scaffolds via transition metal-catalyzed C—H activation/annulation . This strategy provides straightforward access to complex N-heterocycles in a highly efficient and simple manner .
Biochemische Analyse
Biochemical Properties
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including phosphoinositide 3-kinase delta (PI3Kδ) and ATP-sensitive potassium channels . The interaction with PI3Kδ is particularly noteworthy as it inhibits the enzyme’s activity, which can lead to the modulation of cell growth and survival pathways. Additionally, 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide acts as an opener of ATP-sensitive potassium channels, influencing insulin release and cardiovascular functions .
Cellular Effects
The effects of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3Kδ by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, its action on ATP-sensitive potassium channels can inhibit insulin release, affecting glucose metabolism and potentially offering therapeutic benefits for diabetes management .
Molecular Mechanism
At the molecular level, 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3Kδ, inhibiting its kinase activity and subsequently altering downstream signaling pathways involved in cell growth and survival . Additionally, it activates ATP-sensitive potassium channels by binding to their regulatory subunits, leading to changes in membrane potential and cellular excitability . These interactions highlight the compound’s potential as a therapeutic agent in oncology and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3Kδ activity and prolonged effects on cell proliferation and apoptosis
Dosage Effects in Animal Models
The effects of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PI3Kδ activity and modulate glucose metabolism without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Additionally, binding to plasma proteins such as albumin can influence its distribution and accumulation in various tissues . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its localization and stability within the cell . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide.
Cyclization: These intermediates undergo cyclization reactions with heterocyclic methyl carbimidates derived from heterocyclic carbonitriles.
Final Product Formation: The resulting intermediates are then subjected to further reactions, such as nucleophilic substitution or condensation, to yield the final product, 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the thiadiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the thiadiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar in structure but with a benzene ring instead of a pyridine ring.
3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide: Contains different heteroaryl groups at the 3-position.
Uniqueness
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted drug design and development.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQLKWFDRROMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNS(=O)(=O)C3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)





![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)

![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)
